molecular formula C18H22O5 B13443123 (R)-Zearalenone

(R)-Zearalenone

Cat. No.: B13443123
M. Wt: 318.4 g/mol
InChI Key: MBMQEIFVQACCCH-QDBLGGKGSA-N
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Description

®-Zearalenone is a naturally occurring mycotoxin produced by various species of Fusarium fungi. It is known for its estrogenic effects, which can cause reproductive issues in animals. This compound is commonly found in contaminated agricultural products, such as maize, wheat, and barley.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Zearalenone typically involves the use of specific fungal strains that produce the compound as a secondary metabolite. The process includes cultivating the fungi on a suitable substrate, followed by extraction and purification of the compound. Industrial production methods may involve large-scale fermentation processes to obtain significant quantities of ®-Zearalenone.

Chemical Reactions Analysis

Types of Reactions

®-Zearalenone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: Replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Various reagents, including halogens and nucleophiles, are employed under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms.

Scientific Research Applications

®-Zearalenone has several scientific research applications, including:

    Chemistry: Used as a model compound to study mycotoxin behavior and interactions.

    Biology: Investigated for its effects on cellular processes and reproductive health.

    Medicine: Studied for its potential role in endocrine disruption and related health issues.

    Industry: Monitored in agricultural products to ensure food safety and prevent contamination.

Mechanism of Action

®-Zearalenone exerts its effects primarily through its interaction with estrogen receptors. It mimics the action of natural estrogens, binding to estrogen receptors and activating estrogen-responsive genes. This can lead to various physiological effects, including altered reproductive function and development.

Comparison with Similar Compounds

Similar Compounds

    Zearalenol: A metabolite of ®-Zearalenone with similar estrogenic activity.

    Zearalanone: Another related compound with comparable biological effects.

    Alpha-Zearalenol: A stereoisomer of Zearalenol with distinct properties.

Uniqueness

®-Zearalenone is unique due to its specific stereochemistry, which influences its interaction with biological targets and its overall estrogenic potency. Its presence in contaminated food products and its impact on animal health make it a compound of significant concern in food safety and agricultural industries.

Properties

Molecular Formula

C18H22O5

Molecular Weight

318.4 g/mol

IUPAC Name

(4R,12E)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione

InChI

InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/b7-3+/t12-/m1/s1

InChI Key

MBMQEIFVQACCCH-QDBLGGKGSA-N

Isomeric SMILES

C[C@@H]1CCCC(=O)CCC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O1

Canonical SMILES

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1

Origin of Product

United States

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